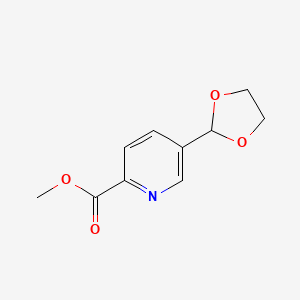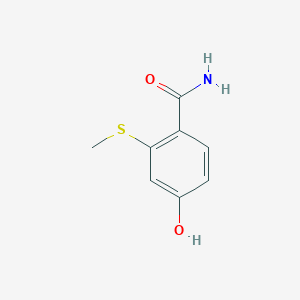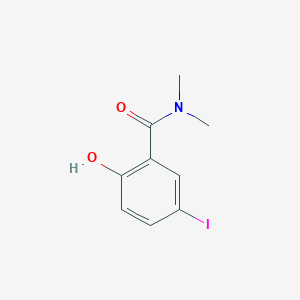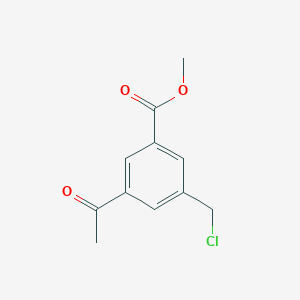
Methyl 3-acetyl-5-(chloromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetyl-5-(chloromethyl)benzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid, featuring an acetyl group at the 3-position and a chloromethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-(chloromethyl)benzoate typically involves the following steps:
Chloromethylation: The chloromethyl group can be introduced using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-acetyl-5-(chloromethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or other strong bases can be used for nucleophilic substitution.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products:
Substitution: Products include various substituted benzoates.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetyl-5-(chloromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-acetyl-5-(chloromethyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The acetyl group can also participate in various biochemical reactions, influencing metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(chloromethyl)benzoate: Lacks the acetyl group, making it less reactive in certain contexts.
Methyl 3-acetylbenzoate: Lacks the chloromethyl group, limiting its use in substitution reactions.
Methyl 5-(chloromethyl)benzoate: Lacks the acetyl group, affecting its reactivity and applications.
Uniqueness: Methyl 3-acetyl-5-(chloromethyl)benzoate is unique due to the presence of both the acetyl and chloromethyl groups, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique properties
Eigenschaften
Molekularformel |
C11H11ClO3 |
|---|---|
Molekulargewicht |
226.65 g/mol |
IUPAC-Name |
methyl 3-acetyl-5-(chloromethyl)benzoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
GZXAZBVRIBCEDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)CCl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



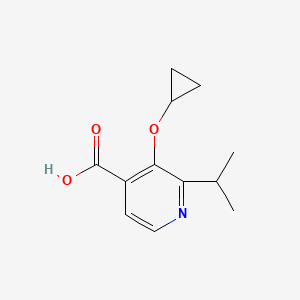



![Tert-butyl [6-formyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14849432.png)
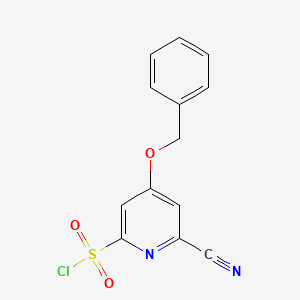
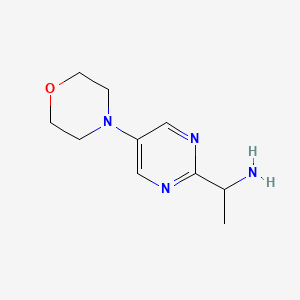
![2-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14849455.png)
